molecular formula C24H22N2O4 B12509078 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid

Cat. No.: B12509078
M. Wt: 402.4 g/mol
InChI Key: ZHEGVQVHZCLRTM-UHFFFAOYSA-N
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Description

3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid is a β-amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group at the β-amino position and a pyridin-4-yl substituent at the γ-carbon of the butanoic acid backbone. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal under mild acidic conditions.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-4-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)14-17(13-16-9-11-25-12-10-16)26-24(29)30-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,17,22H,13-15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEGVQVHZCLRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=NC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid typically involves the protection of the amino group with the Fmoc group. This is followed by the coupling of the protected amino acid with the pyridine derivative. The reaction conditions often include the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-throughput purification systems to ensure the efficient production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the Fmoc protecting group, revealing the free amino group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group .

Scientific Research Applications

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used in peptide synthesis as a protected amino acid derivative.

    Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development and delivery systems.

    Industry: Utilized in the production of specialized polymers and materials.

Mechanism of Action

The mechanism of action of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid involves its role as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. The compound can be selectively deprotected under mild conditions, allowing for the controlled assembly of peptides and other complex molecules .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₂₄H₂₂N₂O₄
  • Molecular Weight : 400.44 g/mol
  • CAS Number : 1464803-79-9
  • Purity : ≥95% (as reported in commercial sources)

The compound is primarily utilized as a building block for synthesizing peptides with tailored structural or functional properties, particularly in drug discovery and biomaterials research.

Comparison with Similar Compounds

The structural and functional uniqueness of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid is best illustrated through comparison with analogs that vary in substituent type, position, and stereochemistry. Below is a detailed analysis:

Structural Variations and Substituent Effects

Table 1: Comparative Analysis of Fmoc-Protected β-Amino Acid Derivatives

Compound Name Substituent at Position 4 Molecular Formula Molecular Weight CAS Number Key Features
3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid Pyridin-4-yl C₂₄H₂₂N₂O₄ 400.44 1464803-79-9 Heteroaromatic ring enhances polarity; potential for hydrogen bonding
(3R)-3-Fmoc-amino-4-(2-fluorophenyl)butanoic acid 2-Fluorophenyl C₂₅H₂₁FNO₄ 418.43 MFCD01860911 Electron-withdrawing fluorine alters electronic properties; increased lipophilicity
(3S)-3-Fmoc-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid (QB-6474) 3-Trifluoromethylphenyl C₂₅H₂₁F₃N₂O₄ 478.44 270065-78-6 Strong electron-withdrawing CF₃ group; enhances metabolic stability
4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4-phenylbutanoic acid Phenyl (at position 4) C₂₄H₂₁NO₄ 387.43 683219-94-5 γ-Amino acid structure; distinct backbone conformation
(S)-2-Fmoc-amino-4-bromobutanoic acid Bromo C₁₉H₁₈BrNO₄ 416.26 172169-88-9 Halogen substituent enables further functionalization (e.g., cross-coupling)

Key Observations :

Substituent Electronic Effects: Pyridin-4-yl (target compound) introduces a basic nitrogen, increasing solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl or fluorophenyl) .

Stereochemical Considerations: Compounds like (3R)-3-Fmoc-amino-4-(2-fluorophenyl)butanoic acid and QB-6474 are enantiomerically pure, critical for chiral peptide synthesis. The target compound’s stereochemistry is unspecified in available data, limiting direct comparison.

Backbone Flexibility: γ-Amino acids (e.g., 4-phenylbutanoic acid derivative ) exhibit distinct conformational preferences compared to β-amino acids, affecting peptide secondary structure.

Spectroscopic Characterization :

  • NMR: The target compound’s ¹H NMR would show distinct pyridinyl proton resonances (δ ~8.5 ppm) absent in phenyl-substituted analogs. For instance, (3R)-3-Fmoc-amino-4-(2-fluorophenyl)butanoic acid exhibits aromatic fluorine coupling (δ ~7.2–7.4 ppm) .
  • Mass Spectrometry : All compounds show [M+H]⁺ peaks consistent with their molecular weights (e.g., m/z 460.2 for a related compound in ).

Biological Activity

3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid, commonly referred to as Fmoc-pyridine butanoic acid, is a compound that integrates a fluorenylmethoxycarbonyl (Fmoc) protecting group with a pyridine moiety. This unique structure suggests potential applications in medicinal chemistry and biochemistry, particularly in peptide synthesis and enzyme modulation. This article explores the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

The molecular formula of 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid is C24H22N2O4, with a molecular weight of approximately 402.4 g/mol . The presence of the Fmoc group allows for selective reactions in synthetic pathways, making it a valuable building block in organic synthesis.

Biological Activity Overview

While specific biological activity data for this compound is limited, its structural components indicate several potential interactions with biological targets:

  • Pyridine Ring : Known to enhance interactions with various enzymes and receptors, potentially modulating their functions or acting as inhibitors .
  • Amino Group : The presence of an amino group may facilitate binding to biological targets, influencing metabolic pathways.

Research indicates that compounds with similar structures often exhibit significant biological properties. The mechanisms through which 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid may exert its effects include:

  • Enzyme Modulation : It may act as an inhibitor in various biochemical pathways.
  • Binding Affinity Studies : Interaction studies can help elucidate its mechanism of action, often employing techniques such as surface plasmon resonance or molecular docking .

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
D-AlanineH2NCH(CH3)COOHNatural amino acid; essential for protein synthesis.
Fmoc-D-AlanineC15H15NO2Contains Fmoc protecting group; widely used in peptide synthesis.
Boc-D-AlanineC12H21NO2Contains Boc protecting group; offers different stability and solubility properties.
Acetyl-D-AlanineC6H11NO2Acetylated form; alters solubility and reactivity compared to unmodified d-alanine.

This table illustrates how the structural modifications influence the utility and biological activity of these compounds.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds similar to 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid:

  • Cytotoxicity Studies : Research has shown that compounds with similar structures can exhibit cytotoxic effects against various cell lines, indicating potential therapeutic applications .
  • Enzyme Interaction Studies : Investigations into enzyme modulation have highlighted the ability of related compounds to inhibit specific metabolic enzymes, suggesting that 3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-(pyridin-4-yl)butanoic acid could have similar effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.